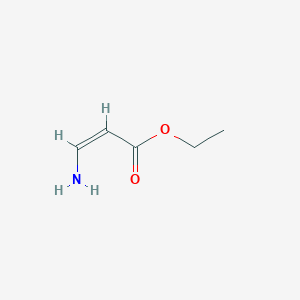

(Z)-ethyl 3-aminoacrylate

Vue d'ensemble

Description

“(Z)-ethyl 3-aminoacrylate” is a chemical compound with the molecular formula C5H9NO2 . It is also known as ethyl (Z)-3-aminoprop-2-enoate . The compound is used in scientific research for its biological and chemical properties.

Synthesis Analysis

The synthesis of β-amino-α,β-unsaturated esters like “(Z)-ethyl 3-aminoacrylate” can be achieved through the Michael addition of amines to α,β-unsaturated esters under microwave irradiation . Another method involves the Lewis acid-catalyzed one-pot spiro annulation of in situ generated 1H-pyrrole-2,3-diones from ethyl (Z)-3-amino-3-phenylacrylates .Molecular Structure Analysis

The molecular weight of “(Z)-ethyl 3-aminoacrylate” is 115.13 g/mol . The InChI string representation of the molecule isInChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- . The compound has a defined bond stereocenter count of 1 . Physical And Chemical Properties Analysis

“(Z)-ethyl 3-aminoacrylate” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 52.3 Ų . The compound has a complexity of 98.6 . The density is 1.0±0.1 g/cm³, the boiling point is 195.6±13.0 °C at 760 mmHg, and the flash point is 66.7±17.4 °C .Applications De Recherche Scientifique

Cancer Therapy

(Z)-ethyl 3-aminoacrylate: has been identified as a potential component in redox-responsive nanoparticles for cancer therapy. These nanoparticles can distinguish cancer cells from normal cells due to the unique redox environment of tumor tissues, which is characterized by a high concentration of reactive oxygen species (ROS) and glutathione (GSH) .

Biomedical Material Development

The compound is involved in the synthesis of poly(2-oxazoline)s, which are used in various biomedical applications. Poly(2-oxazoline)s have shown great potential in drug delivery, protein modification, gene carriers, anti-fouling interfaces, cell sheet engineering, and hydrogel formation .

Polymer Synthesis

Ethyl (Z)-3-aminoprop-2-enoate: plays a role in the design and synthesis of liquid-crystalline polymers, which are used in electrooptical applications and biomimetic behavior. These polymers exhibit fascinating supramolecular structures and are synthesized using ethyl cellulose main chains containing mesogens .

Biochemical Pathways

In biochemistry, (Z)-ethyl 3-aminoacrylate is known for its role as a conjugate base of (Z)-3-aminoacrylic acid, which is a significant species at physiological pH levels. It is involved in enzymatic reactions and metabolic pathways within organisms .

Environmental Applications

The compound’s derivatives, such as ethyl levulinate, have been researched for their potential as diesel miscible biofuels and are considered environmentally sustainable alternatives to traditional fuels .

Analytical Chemistry

In analytical chemistry, (Z)-ethyl 3-aminoacrylate and its derivatives are used as reference standards for pharmaceutical testing to ensure the accuracy of analytical results .

Safety and Hazards

Orientations Futures

The future directions of synthetic chemistry, which includes the synthesis of compounds like “(Z)-ethyl 3-aminoacrylate”, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . Synthetic chemistry is expected to continue integrating with various multidisciplinary fields and providing function-oriented materials .

Propriétés

IUPAC Name |

ethyl (Z)-3-aminoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABIVEGAPONRAI-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 3-aminoacrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

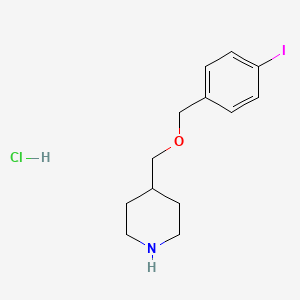

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)

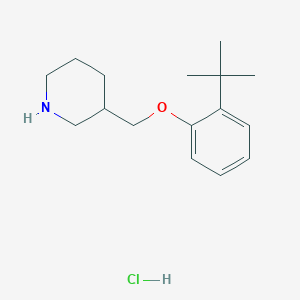

![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)

![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)

![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)

![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)

![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)

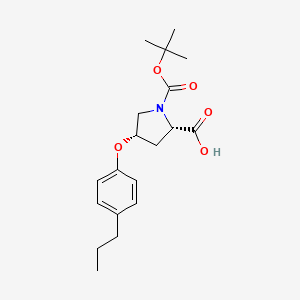

![Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397704.png)

![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)

![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)

![4-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397708.png)